molecular formula C17H18ClNO2 B262590 N-(2-chlorobenzyl)-3-(4-methoxyphenyl)propanamide

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B262590
M. Wt: 303.8 g/mol
InChI Key: WGPNEZWCUKOYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)propanamide, also known as CM156, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(4-methoxyphenyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, it has been found to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. In neurons, this compound has been found to protect against oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorobenzyl)-3-(4-methoxyphenyl)propanamide is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on N-(2-chlorobenzyl)-3-(4-methoxyphenyl)propanamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to investigate its efficacy in different types of cancer and its potential synergistic effects with other chemotherapeutic agents. Another area of interest is its potential applications in neurodegenerative disorders. Further studies are needed to investigate its efficacy in different models of neurodegeneration and its potential as a neuroprotective agent. Additionally, further studies are needed to optimize its pharmacokinetic properties and develop novel formulations for in vivo administration.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-3-(4-methoxyphenyl)propanamide is a multi-step process that involves the condensation of 2-chlorobenzyl chloride with 4-methoxyphenylacetic acid in the presence of a base to form the intermediate. This intermediate is then subjected to amidation with 3-aminopropionitrile in the presence of a catalyst to form this compound. The final compound is purified through column chromatography to obtain a high yield and purity.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)propanamide has shown potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H18ClNO2/c1-21-15-9-6-13(7-10-15)8-11-17(20)19-12-14-4-2-3-5-16(14)18/h2-7,9-10H,8,11-12H2,1H3,(H,19,20)

InChI Key

WGPNEZWCUKOYMS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.